Precursor to a Valuable Nitropyrazole Amide Intermediate in Pharma Synthesis
2-(3-Nitro-1H-pyrazol-1-yl)acetamide is explicitly cited as a target intermediate in a patented, economically advantageous process. This process involves the ammonolysis of a novel nitropyrazole ester (Formula I) to yield a specific nitropyrazole amide (Formula II), which is itself a crucial intermediate for synthesizing pharmaceutical active compounds [1]. This places 2-(3-nitro-1H-pyrazol-1-yl)acetamide in a direct, documented synthetic pathway for active pharmaceutical ingredient (API) production, distinguishing it from nitropyrazole analogs like ethyl (3-nitro-1H-pyrazol-1-yl)acetate or methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, which serve as ester precursors in the same pathway but lack the direct connection to the final amide intermediate.
| Evidence Dimension | Synthetic pathway position and economic relevance |
|---|---|
| Target Compound Data | Direct product of ammonolysis; key intermediate for pharmaceutical active compounds |
| Comparator Or Baseline | Nitropyrazole esters (Formula I, e.g., ethyl (3-nitro-1H-pyrazol-1-yl)acetate) |
| Quantified Difference | The patent describes the route via the amide as 'particularly simple and economical' [1] compared to alternative pathways. |
| Conditions | Process chemistry evaluation for large-scale synthesis; patent US-5969152-A / EP-0819678-A1. |
Why This Matters
This patent-cited role as a direct precursor to a known pharmaceutical intermediate provides a clear procurement rationale: sourcing this specific amide can streamline and reduce the cost of synthesizing downstream APIs compared to starting from its ester analogs.
- [1] US-5969152-A / EP-0819678-A1. Process for the Preparation of Nitropyrazole Esters. View Source
